molecular formula C11H14N2OS B4286568 1-(3-Acetylphenyl)-3-ethylthiourea

1-(3-Acetylphenyl)-3-ethylthiourea

Cat. No.: B4286568
M. Wt: 222.31 g/mol
InChI Key: OTZJDYMNAYJZNL-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N’-ethylthiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom This compound is characterized by the presence of an acetyl group attached to a phenyl ring, an ethyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N’-ethylthiourea typically involves the reaction of 3-acetylphenyl isothiocyanate with ethylamine. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The general reaction scheme is as follows:

    Preparation of 3-acetylphenyl isothiocyanate: This intermediate can be synthesized by reacting 3-acetylphenylamine with thiophosgene in the presence of a base such as triethylamine.

    Formation of N-(3-acetylphenyl)-N’-ethylthiourea: The 3-acetylphenyl isothiocyanate is then reacted with ethylamine to form the desired thiourea compound.

Industrial Production Methods

Industrial production methods for N-(3-acetylphenyl)-N’-ethylthiourea would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N’-ethylthiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various alkyl or aryl substituted thioureas.

Scientific Research Applications

N-(3-acetylphenyl)-N’-ethylthiourea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, as it may interfere with specific cellular pathways involved in cancer progression.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N’-ethylthiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The compound may also interact with cellular membranes, altering their permeability and affecting cellular functions. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

N-(3-acetylphenyl)-N’-ethylthiourea can be compared with other thiourea derivatives, such as:

  • N-(4-acetylphenyl)-N’-methylthiourea
  • N-(3-acetylphenyl)-N’-methylthiourea
  • N-(3-acetylphenyl)-N’-propylthiourea

These compounds share similar structural features but differ in the substituents attached to the thiourea moiety. The unique combination of the acetyl group, phenyl ring, and ethyl group in N-(3-acetylphenyl)-N’-ethylthiourea may confer specific properties that make it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-3-12-11(15)13-10-6-4-5-9(7-10)8(2)14/h4-7H,3H2,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZJDYMNAYJZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=CC=CC(=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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